molecular formula C11H13BrClN B12286639 2-(3-Bromo-2-chlorophenyl)piperidine

2-(3-Bromo-2-chlorophenyl)piperidine

Cat. No.: B12286639
M. Wt: 274.58 g/mol
InChI Key: VHTGEMBTEXJNHB-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-chlorophenyl)piperidine is an organic compound with the molecular formula C11H13BrClN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both bromine and chlorine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-chlorophenyl)piperidine typically involves the reaction of 3-bromo-2-chlorobenzaldehyde with piperidine under specific conditions. One common method is the reductive amination of 3-bromo-2-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-chlorophenyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The piperidine ring can be oxidized to form piperidones or reduced to form piperidines with different substituents.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the halogens on the phenyl ring.

    Oxidation: Piperidones or other oxidized derivatives.

    Reduction: Reduced piperidine derivatives.

    Coupling Reactions: Biaryl compounds with various substituents.

Scientific Research Applications

2-(3-Bromo-2-chlorophenyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and the development of new therapeutic agents.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-chlorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as neurotransmitter receptors or enzymes. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and selectivity for these targets. The piperidine ring can also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-2-fluorophenyl)piperidine
  • 2-(3-Bromo-2-methylphenyl)piperidine
  • 2-(3-Chloro-2-fluorophenyl)piperidine

Uniqueness

2-(3-Bromo-2-chlorophenyl)piperidine is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds with different substituents.

Properties

Molecular Formula

C11H13BrClN

Molecular Weight

274.58 g/mol

IUPAC Name

2-(3-bromo-2-chlorophenyl)piperidine

InChI

InChI=1S/C11H13BrClN/c12-9-5-3-4-8(11(9)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2

InChI Key

VHTGEMBTEXJNHB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C(=CC=C2)Br)Cl

Origin of Product

United States

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